molecular formula C15H13FO4 B6402938 4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid CAS No. 1262008-72-9

4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6402938
CAS No.: 1262008-72-9
M. Wt: 276.26 g/mol
InChI Key: BGVDWHSMUTVMAR-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with fluoro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid and 3-methoxybenzoic acid.

    Suzuki-Miyaura Cross-Coupling Reaction: The key step involves a Suzuki-Miyaura cross-coupling reaction between 5-fluoro-2-methoxyphenylboronic acid and 3-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzaldehyde or this compound.

    Reduction: Formation of 4-(2-Methoxyphenyl)-3-methoxybenzoic acid.

    Substitution: Formation of 4-(5-Amino-2-methoxyphenyl)-3-methoxybenzoic acid or 4-(5-Thio-2-methoxyphenyl)-3-methoxybenzoic acid.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Electronic Properties: In materials science, its electronic properties are utilized to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the benzoic acid moiety.

    5-Fluoro-2-methoxybenzoic acid: Similar but lacks the additional methoxy group on the benzoic acid ring.

    4-Methoxyphenylboronic acid: Similar but lacks the fluoro group.

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-3-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the benzoic acid core, which imparts distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-6-4-10(16)8-12(13)11-5-3-9(15(17)18)7-14(11)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVDWHSMUTVMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690215
Record name 5'-Fluoro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-72-9
Record name 5'-Fluoro-2,2'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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